N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the given molecule often involves multi-step chemical processes, combining various building blocks to form complex structures. For instance, practical methods have been developed for synthesizing related compounds, showcasing the strategic incorporation of different groups to achieve the desired molecular framework (Ikemoto et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details about their crystalline form, including hydrogen bonding, π-π interactions, and crystal packing. This analysis is crucial for understanding the compound's physical and chemical behavior (Kranjc et al., 2012).
Chemical Reactions and Properties
Compounds with this level of complexity are involved in a variety of chemical reactions, contributing to their potential as intermediates in pharmaceutical synthesis. Their reactivity is often characterized by the presence of functional groups that can undergo substitution, addition, or other transformations (Bol’but et al., 2014).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, are directly influenced by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and its suitability for various applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal for the compound's potential applications in medicinal chemistry and other fields. Studies often focus on understanding these properties through synthetic modifications and biological evaluations (Saeed et al., 2015).
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-5-27-9-8-24-17-7-6-14(10-16(17)20-19(24)26)18(25)22(3)11-15-12-23(4)21-13(15)2/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEXRLXIYCLTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)N(C)CC3=CN(N=C3C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide |
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